Anilinium toluenesulphonate
Description
Structure
2D Structure
Properties
CAS No. |
71965-02-1 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-methylbenzenesulfonate;phenylazanium |
InChI |
InChI=1S/C7H8O3S.C6H7N/c1-6-4-2-3-5-7(6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2 |
InChI Key |
CUMPYBMVGICTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].C1=CC=C(C=C1)[NH3+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Anilinium Toluenesulphonate and Its Analogues
Direct Acid-Base Reaction Pathways for Anilinium Toluenesulphonate Formation
The primary route for the synthesis of this compound is a direct acid-base reaction between aniline (B41778), a weak base, and p-toluenesulphonic acid, a strong organic acid. This reaction involves the transfer of a proton from the sulfonic acid group to the amino group of aniline, resulting in the formation of the anilinium cation and the toluenesulphonate anion, which then associate to form the salt.
Stoichiometric Considerations of Aniline and Toluenesulphonic Acid Reactants
The stoichiometry of the reactants is a critical parameter in the synthesis of this compound, directly influencing the yield and purity of the final product. The reaction proceeds via a simple 1:1 molar ratio, where one mole of aniline reacts with one mole of p-toluenesulphonic acid.
In the synthesis of a related compound, 4-methylanilinium p-toluenesulphonate, a slight excess of the acid (a stoichiometric ratio of 1.1:1 of p-toluenesulphonic acid to 4-methylaniline) was employed to ensure complete protonation of the aniline derivative. researchgate.net This approach can also be applied to the synthesis of this compound to drive the reaction to completion and maximize the yield of the desired salt.
The use of a precise stoichiometric ratio is crucial to avoid the presence of unreacted starting materials in the final product, which would necessitate further purification steps. An excess of either reactant would remain as an impurity.
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Rationale |
|---|---|---|---|
| Aniline | p-Toluenesulphonic Acid | 1:1 | Standard acid-base neutralization. |
| Aniline | p-Toluenesulphonic Acid | 1:1.1 | Ensures complete protonation of the aniline. |
Solvent Selection and Optimization for Reaction Media
The choice of solvent is a key factor in the synthesis of this compound, as it must facilitate the reaction between the acid and base and allow for the subsequent crystallization of the product. An ideal solvent should dissolve the reactants to a sufficient extent to allow the reaction to proceed but should have a lower solubility for the product, thereby promoting its precipitation or crystallization.
Ethanol (B145695) has been successfully used as a solvent for the synthesis of an analogue, 4-methylanilinium p-toluenesulphonate. researchgate.netepa.gov For the synthesis of 3-carboxyl anilinium p-toluene sulfonate, a slow solvent evaporation technique was employed, suggesting that the choice of solvent is also critical for the subsequent crystal growth. nih.gov
The optimization of the reaction medium may involve the use of a single solvent or a binary solvent mixture. For instance, a solvent in which the reactants are highly soluble can be used for the reaction, followed by the addition of an anti-solvent in which the product is insoluble to induce precipitation. The polarity of the solvent plays a significant role, and a systematic screening of solvents with varying polarities can be performed to identify the optimal medium for both reaction and crystallization.
| Solvent | Rationale for Use | Potential Outcome |
|---|---|---|
| Ethanol | Good solubility for reactants, moderate for product. | Facilitates reaction and subsequent crystallization by slow evaporation. researchgate.netepa.gov |
| Water-Ethanol Mixture | Varying polarity can fine-tune solubility. | May enhance crystal quality by controlling solubility. |
| Methanol (B129727) | Similar properties to ethanol. | Alternative protic solvent for synthesis and crystallization. |
| Acetone | Aprotic solvent with different solubility characteristics. | Could be used in an anti-solvent approach. |
Temperature and Pressure Control in this compound Synthesis
Temperature is a significant factor in the synthesis of this compound. The reaction between aniline and p-toluenesulphonic acid is an exothermic process, and controlling the temperature is important to manage the reaction rate and prevent the formation of side products. Some related sulfonylation reactions of aniline have been shown to be strongly exothermic and can proceed at room temperature. semanticscholar.orgresearchgate.net However, for obtaining high-quality single crystals, conducting the reaction and subsequent crystallization at a constant, controlled temperature is often beneficial.
While many organic salt formations are carried out at atmospheric pressure, the application of elevated pressure is generally not required for a simple acid-base reaction like the formation of this compound. Studies on the chemical stability of aniline under high pressure have been conducted in the context of polymerization, but for the synthesis of the simple salt, ambient pressure is typically sufficient. wikipedia.org The focus of control is more on temperature to manage the reaction's exothermicity and to influence the kinetics of crystallization.
Impurity Control and Product Purity Enhancement
Ensuring the purity of this compound is critical for its subsequent applications. The primary potential impurities are unreacted aniline and p-toluenesulphonic acid, which can be minimized by careful control of the stoichiometry. researchgate.net Other potential impurities could arise from side reactions, although these are less common in a straightforward acid-base reaction.
The primary method for enhancing the purity of the product is recrystallization. nih.gov This technique relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. The crude this compound can be dissolved in a minimal amount of a hot solvent, and upon slow cooling, the purified product will crystallize out, leaving the more soluble impurities in the mother liquor. The choice of solvent for recrystallization is crucial and should be one in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Another technique to enhance purity is washing the isolated crystals with a small amount of a cold solvent in which the product is sparingly soluble but the impurities are more soluble.
Crystallization Techniques for this compound Growth
The growth of high-quality single crystals of this compound is essential for detailed structural analysis and for applications in areas such as nonlinear optics. Various crystallization techniques can be employed, with the goal of promoting slow and ordered growth.
Slow Solvent Evaporation Methodologies
The slow solvent evaporation technique is a widely used and effective method for growing single crystals of organic salts, including this compound and its analogues. researchgate.netepa.govnih.govresearchgate.net This method involves dissolving the synthesized salt in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth.
The choice of solvent is a critical parameter in this method. A solvent in which the compound is moderately soluble is often ideal. umass.edu If the compound is too soluble, it may not crystallize, and if it is not soluble enough, only small crystals may form. Ethanol has been reported as a suitable solvent for growing crystals of 4-methylanilinium p-toluenesulphonate and p-toluidine (B81030) p-toluenesulphonate by slow evaporation at room temperature. researchgate.netepa.govresearchgate.net
To achieve high-quality crystals, it is important to control the rate of evaporation. This can be done by adjusting the opening of the container. A slower evaporation rate generally leads to fewer nucleation sites and the growth of larger, more well-defined crystals. It is also crucial to keep the crystallizing solution in a vibration-free environment to avoid the formation of multiple small crystals. umass.edu
| Parameter | Condition | Effect on Crystal Growth |
|---|---|---|
| Solvent Choice | Moderate solubility of the salt (e.g., ethanol). researchgate.netepa.govresearchgate.net | Allows for controlled supersaturation upon evaporation. |
| Evaporation Rate | Slow (days to weeks). | Promotes the growth of larger, higher quality crystals. umass.edu |
| Temperature | Constant, ambient temperature. | Ensures stable solubility and growth conditions. |
| Environment | Vibration-free. umass.edu | Minimizes secondary nucleation, leading to fewer, larger crystals. |
Solution Growth Methods for this compound Single Crystals
The synthesis of high-quality single crystals of this compound and its analogues is predominantly achieved through solution growth techniques. These methods are favored for their simplicity and effectiveness in producing large, optically transparent crystals suitable for various analyses and applications. The most common approaches are the slow evaporation and slow cooling methods.
The slow evaporation solution growth technique is a widely practiced and successful method for growing single crystals of organic materials, including this compound derivatives. The process begins with the preparation of a saturated or nearly saturated solution of the synthesized compound in a suitable solvent at a constant temperature, often ambient room temperature. This solution is then filtered to remove any particulate impurities that could act as unwanted nucleation sites. The clear solution is placed in a clean container, which is loosely covered to allow the solvent to evaporate slowly and controllably over a period of days to weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation, which drives the nucleation and subsequent growth of crystals. The rate of evaporation can be controlled by adjusting the aperture of the container's opening, for instance, by covering it with perforated foil. For many this compound analogues, solvents like methanol and ethanol have been successfully employed.
An alternative technique is the slow cooling method. In this approach, a saturated solution is prepared at an elevated temperature, and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound also decreases, creating the necessary supersaturation for crystal growth. The solution can be placed in a heat bath, such as a Dewar with hot water, to ensure a gradual and controlled cooling rate, which is crucial for obtaining high-quality crystals.
The selection of the solvent is a critical parameter in solution growth. An ideal solvent should exhibit moderate solubility for the compound and have a relatively low boiling point for the slow evaporation method. For growing crystals of this compound and its derivatives, various polar solvents have been utilized effectively.
| Compound | Solvent | Growth Method | Reference |
|---|---|---|---|
| 3-Hydroxyanilinium p-toluenesulphonate | Methanol | Slow Evaporation | |
| p-Toluidine p-toluenesulphonate (PTPT) | Ethanol | Slow Evaporation | |
| 2-Amino-4-picolinium toluene (B28343) sulfonate (2A4PTS) | Water | Slow Evaporation | |
| L-alaninium p-toluenesulfonate (LAPT) | - | Slow Evaporation | |
| 4-Methylanilinium p-toluenesulfonate | Ethanol | Slow Evaporation | |
| 3-carboxyl anilinium p-toluene sulfonate | - | Slow Evaporation |
Control of Crystal Morphology and Size
The external shape (morphology) and size of crystals are critical properties that can influence their physical and chemical characteristics. The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces; slower-growing faces become more prominent in the final crystal shape. Several experimental parameters can be manipulated during the solution growth process to control these aspects.
The primary factors influencing crystal morphology and size are the conditions of the growth environment. These include the level of supersaturation, the choice of solvent, the operating temperature, and the rate of cooling or solvent evaporation. A slower crystallization process, achieved through very slow evaporation or cooling, generally yields larger and higher-quality crystals by limiting the number of nucleation sites.
Supersaturation: This is the primary driving force for crystallization. A low level of supersaturation is essential for growing large, well-defined crystals. If supersaturation is too high, it can lead to rapid, uncontrolled nucleation, resulting in a large number of small or poorly formed crystals.
Solvent: The solvent plays a crucial role by influencing the solubility of the compound and through interactions at the crystal-solution interface. Different solvents can alter the relative growth rates of different crystal faces, thereby changing the crystal's habit. The use of binary or tertiary solvent systems can also be employed to modify morphology.
Temperature: Temperature affects both the solubility of the solute and the kinetics of crystal growth. In anti-solvent crystallization, higher temperatures can sometimes be more conducive to crystal growth. Maintaining a stable temperature is critical to prevent unwanted fluctuations in supersaturation.
| Parameter | Effect on Crystal Growth | Typical Control Strategy |
|---|---|---|
| Supersaturation | High supersaturation leads to rapid nucleation and small crystals; low supersaturation favors growth of larger crystals. | Control solvent evaporation rate; control cooling rate. |
| Solvent | Affects solubility and can selectively interact with crystal faces, altering their growth rates and the final morphology. | Systematic selection of single or mixed solvent systems. |
| Temperature | Influences solubility and growth kinetics. Stable temperatures are crucial for steady growth. | Use of constant temperature baths or controlled cooling profiles. |
| Evaporation/Cooling Rate | Slower rates generally produce fewer nuclei, leading to larger and more perfect crystals. | Adjusting the container opening; using programmable cooling baths. |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives generally follows a straightforward two-step process. First, the aniline molecule is functionalized with the desired substituent(s). Second, the resulting substituted aniline is reacted with p-toluenesulfonic acid in an acid-base reaction to form the anilinium salt.
Strategies for Functional Group Incorporation in Anilinium Moieties
The primary strategy for synthesizing a diverse range of this compound derivatives is to begin with a pre-functionalized aniline precursor. Aniline and its derivatives are versatile chemical building blocks that can undergo a wide variety of reactions, allowing for the introduction of numerous functional groups onto the aromatic ring or the amino group. Once the desired substituted aniline is synthesized and purified, it can be directly used for the salt formation step. This modular approach allows for the systematic modification of the anilinium cation's structure to tune the final properties of the salt crystal.
Synthesis of Halogenated Anilinium Toluenesulphonates
To prepare halogenated anilinium toluenesulphonates, a halogenated aniline is required as the starting material. The synthesis of halogenated anilines can be achieved through various methods. One modern approach allows for the regioselective monohalogenation of electron-rich anilines. This involves the temporary oxidation of an N,N-dialkylaniline to its corresponding N-oxide. Treatment of this N-oxide intermediate with thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) at low temperatures can lead to selective para-bromination or ortho-chlorination, respectively. The resulting halogenated aniline can then be reacted with p-toluenesulfonic acid to yield the target halogenated this compound.
Synthesis of Alkylated Anilinium Toluenesulphonates
The synthesis of N-alkylated anilinium toluenesulphonates begins with the preparation of an N-alkylated aniline. Aniline can be alkylated using various alkylating agents. One relevant method involves using an alkyl p-toluenesulfonate as the alkylating reagent. In a typical procedure, aniline or a substituted aniline is reacted with the alkyl p-toluenesulfonate under basic conditions, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases. Heating the mixture drives the N-alkylation reaction to completion. The resulting N-alkylated aniline can be isolated and subsequently protonated with p-toluenesulfonic acid to form the desired alkylated this compound.
Synthesis of Nitro-Substituted Anilinium Toluenesulphonates
For the synthesis of nitro-substituted anilinium toluenesulphonates, a nitroaniline is used as the precursor. There are several established routes to synthesize nitroanilines. One method involves the direct nitration of an aniline derivative. For example, a substituted aniline can be reacted with a nitrite, such as sodium nitrite, in a suitable solvent and in the presence of an oxidizing agent to introduce a nitro group onto the aromatic ring. This method avoids the use of strong acids.
Alternatively, nitroanilines can be prepared via the chemoselective reduction of a dinitroaromatic compound. For instance, the hydrogenation of a dinitrobenzene derivative using specific catalysts, such as supported gold nanoparticles, can selectively reduce one nitro group to an amino group, yielding a nitroaniline. This method is highly selective and proceeds under H₂ pressure. The synthesized nitroaniline is then available for salt formation with p-toluenesulfonic acid.
Synthesis of Hydroxy-Substituted Anilinium Toluenesulphonates
The synthesis of hydroxy-substituted anilinium p-toluenesulphonates is typically achieved through a direct acid-base reaction. A representative example is the preparation of 3-Hydroxyanilinium p-toluenesulfonate. This synthesis involves combining equimolar amounts of 3-aminophenol (B1664112) and 4-toluenesulfonic acid in a suitable solvent, such as methanol. The resulting solution is filtered and then allowed to undergo slow evaporation at room temperature. Over a period of approximately two weeks, this method yields block-like, colorless crystals of the desired salt, which are suitable for X-ray diffraction analysis. taylorandfrancis.com The crystal structure of 3-Hydroxyanilinium p-toluenesulfonate reveals that the aminophenol molecule is protonated, forming the hydroxyanilinium cation, while the 4-toluenesulfonic acid deprotonates to form the toluenesulfonate (B8598656) anion. taylorandfrancis.com The stability of the crystal packing is maintained by extensive intermolecular hydrogen bonds. taylorandfrancis.com
| Reactants | Solvent | Method | Outcome | Duration |
| 3-Aminophenol | Methanol | Slow evaporation | Colorless, block-like crystals | ~2 weeks |
| 4-Toluenesulfonic acid |
Synthesis of Carboxyl-Substituted Anilinium Toluenesulphonates
The preparation of carboxyl-substituted anilinium p-toluenesulphonates follows a similar acid-base reaction principle. While specific isolation of a simple salt like 4-carboxyanilinium p-toluenesulfonate is not extensively detailed, its formation is a key step in related polymer chemistry. For instance, in the synthesis of copolymers, anthranilic acid (2-aminobenzoic acid) is polymerized with aniline using p-toluenesulfonic acid (TSA) as a dopant. researchgate.net This process inherently involves the protonation of the amino group of the anthranilic acid by the strong acid (TSA) to form the corresponding anilinium salt in situ before polymerization.
The general protocol can be inferred from standard salt formation procedures. It involves dissolving a carboxyl-substituted aniline, such as aminobenzoic acid, in a solvent like ethanol and adding a stoichiometric amount of p-toluenesulfonic acid. The resulting anilinium salt can then be isolated by precipitation or slow evaporation of the solvent.
| Reactant A (Base) | Reactant B (Acid) | Inferred Solvent | General Method | Product |
| Aminobenzoic Acid (e.g., Anthranilic Acid) | p-Toluenesulfonic Acid | Ethanol or Methanol | Acid-base reaction, followed by crystallization/precipitation | Carboxyl-substituted anilinium p-toluenesulfonate |
Resinous or Polymeric this compound Hybrid Preparation
Aniline-Terephthalaldehyde Resin p-Toluenesulfonate (ATRT) Synthesis
Aniline-Terephthalaldehyde Resin p-Toluenesulfonate (ATRT) is a polymeric solid acid catalyst. researchgate.net Its preparation is a straightforward one-step process. The synthesis is carried out by reacting aniline with terephthalaldehyde (B141574) in the presence of p-toluenesulfonic acid. researchgate.net The reaction mixture, typically in an ethanol solvent, is heated at approximately 75°C for 24 hours. researchgate.net The resulting product is a solid material that can be easily handled. ATRT is noted for being a nonhygroscopic, reusable, and efficient mild polymeric solid acid. nih.gov
| Component | Molar Equivalence | Solvent | Temperature | Time | Product Description |
| Aniline | 1.0 | Ethanol | 75°C | 24 h | Polymeric solid acid salt (ATRT) |
| Terephthalaldehyde | 1.25 | ||||
| p-Toluenesulfonic acid | 1.0 |
Controlled Doping Levels for Polymer Systems
In the context of conducting polymers, such as polyaniline, p-toluenesulfonic acid (p-TSA) acts as a crucial dopant. The process of doping involves the introduction of p-TSA into the polymer matrix, which increases the material's electrical conductivity. The level of conductivity in these polymer systems is directly related to the concentration of the dopant. Therefore, by carefully controlling the amount of this compound or by introducing p-TSA to a pre-formed polymer, the doping level can be precisely managed. This control allows for the tuning of the polymer's electronic properties for specific applications. For instance, chemical doping of plasma-polymerized aniline thin films with p-toluene sulphonic acid has been shown to increase their electrical conductivity by several orders of magnitude.
Advanced Structural Elucidation and Supramolecular Assembly of Anilinium Toluenesulphonate
X-ray Diffraction Analysis
Powder X-ray Diffraction Applications in Anilinium Toluenesulphonate Research
Powder X-ray diffraction (PXRD) is a fundamental technique in the solid-state characterization of crystalline materials like this compound. Its applications in the research of this compound are multifaceted, providing crucial information on phase purity, crystal structure, and material identification.
The PXRD pattern of a synthesized this compound sample serves as a unique fingerprint, allowing for confirmation of its identity by comparison with patterns calculated from single-crystal X-ray diffraction data or those of known related structures. For instance, the analysis of PXRD patterns has been instrumental in confirming the crystal system and space group of similar organic salts, such as p-nitroanilinium p-toluenesulphonate, which crystallizes in a monoclinic system with a P21/n space group. researchgate.net This comparative analysis is vital for ensuring the correct polymorphic form has been synthesized, as different crystalline arrangements can exhibit distinct physical properties.
Furthermore, PXRD is employed to assess the phase purity of bulk samples of this compound. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. Conversely, the appearance of additional, unexpected peaks would suggest the presence of impurities or different crystalline phases. This is a critical quality control step in the synthesis and characterization process. The technique has been successfully used to identify various crystal planes in related compounds like p-toluidine (B81030) p-toluenesulfonate. researchgate.net
In more advanced applications, high-resolution synchrotron PXRD can be utilized for the ab initio structure determination of this compound if single crystals are not readily obtainable. nih.gov This involves indexing the powder pattern to determine the unit cell parameters, followed by structure solution and refinement using methods like the Rietveld method. nih.gov This powerful capability ensures that detailed structural information can be obtained even from microcrystalline powder samples.
Intermolecular Interaction Analysis in this compound Crystal Packing
The stability and three-dimensional architecture of the this compound crystal are governed by a complex network of intermolecular interactions. These non-covalent forces, ranging from strong hydrogen bonds to weaker van der Waals forces, collectively determine the crystal packing arrangement.
The primary interactions responsible for the supramolecular assembly in this compound are classical hydrogen bonds. The anilinium cation (C₆H₅NH₃⁺) acts as a hydrogen bond donor through its -NH₃⁺ group, while the toluenesulphonate anion (CH₃C₆H₄SO₃⁻) serves as an acceptor via its sulfonate oxygen atoms. This results in the formation of robust N—H⋯O hydrogen bonds. In analogous structures, such as anilinium hydrogen sulfate (B86663), all hydrogen atoms attached to the nitrogen are involved in forming these crucial linkages. nih.gov These interactions are characterized by their directionality and strength, creating specific motifs and extending the structure into one-, two-, or three-dimensional networks. researchgate.netnih.gov
Interactive Data Table: Representative Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N—H···O | ~0.90 | ~1.8-2.2 | ~2.7-3.1 | ~150-180 |
| O—H···O | ~0.82 | ~1.8-1.9 | ~2.6-2.7 | ~160-175 |
Note: The values presented are typical ranges observed in similar organic salts and may vary for this compound.
In addition to classical hydrogen bonds, weaker, non-classical hydrogen bonds also contribute to the stability of the crystal lattice. C—H⋯O interactions, where a carbon-bound hydrogen atom from either the anilinium or toluenesulphonate ring interacts with an oxygen atom of the sulfonate group, are frequently observed. researchgate.netnih.gov Though individually weaker than N—H⋯O bonds, the cumulative effect of multiple C—H⋯O interactions can be significant in dictating the final crystal packing.
Interactions of the C—H⋯S type, involving a hydrogen atom and the sulfur atom of the sulfonate group, are also plausible. While less common and generally weaker than C—H⋯O interactions, they can provide additional stabilization to the crystal structure. The presence and significance of these weaker interactions are often elucidated through detailed crystallographic analysis and computational studies. nih.gov
The aromatic rings of the anilinium and toluenesulphonate ions provide opportunities for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings. purdue.edunih.gov The geometry of these interactions can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) orientations. wikipedia.org In related structures like 4-nitroanilinium p-toluenesulphonate, π-π stacking is observed with centroid-centroid distances around 3.74 Å. nih.gov The relative orientation of the aromatic rings, described by the dihedral angle between them, is a crucial parameter in defining the nature and strength of these interactions. nih.govnih.gov
Hirshfeld Surface Analysis and 2D Fingerprint Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov
Crystal Engineering Principles and Supramolecular Synthons in this compound Systems
Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. ias.ac.in A core concept in this field is the supramolecular synthon , which is a robust structural unit formed by specific and reliable intermolecular interactions that can be used to construct larger, desired supramolecular architectures. ias.ac.inroutledge.com
In the this compound system, the primary supramolecular synthon is formed by the strong, charge-assisted hydrogen bonds between the anilinium cation (hydrogen bond donor) and the toluenesulphonate anion (hydrogen bond acceptor). The three protons of the -NH3+ group interact with the oxygen atoms of the -SO3- group, creating a highly directional and stable linkage that serves as the fundamental building block for the extended crystal structure.
The directional nature of the N-H···O hydrogen bonds is instrumental in assembling the anilinium and toluenesulphonate ions into predictable, extended motifs. The primary interaction between the ammonium (B1175870) group of the cation and the sulfonate group of the anion links the ions into infinite one-dimensional (1D) chains . nih.gov In the crystal structure of the related compound 4-methyl-anilinium p-toluenesulfonate, these strong N-H···O hydrogen bonds explicitly link the cations and anions into chains. nih.gov
These primary 1D chains are not isolated but are further organized into more complex architectures. Weaker, secondary interactions, such as C-H···O hydrogen bonds involving the aromatic C-H groups and the sulfonate oxygen atoms, act as cross-links between adjacent chains. This leads to the formation of well-defined two-dimensional (2D) networks or sheets. researchgate.netresearchgate.net The resulting structure is a supramolecular grid where the 1D chains are held together in a planar or corrugated arrangement. researchgate.netresearchgate.net
The final step in the crystal's self-assembly is the packing of the 2D networks to form a stable three-dimensional (3D) framework . This hierarchical assembly is typically guided by even weaker and less directional forces. The aromatic rings of the anilinium and toluenesulphonate ions play a crucial role in this stage.
Interactions such as π-π stacking between the phenyl rings of adjacent sheets and C-H···π interactions contribute to the cohesion of the 3D structure. nih.gov In many toluenesulphonate salts, these interactions bridge the 2D supramolecular networks, leading to the development of a robust 3D packing arrangement. researchgate.netnih.gov The combination of strong, directional hydrogen bonds forming 1D and 2D motifs, followed by weaker stacking interactions that assemble these motifs into a 3D framework, is a hallmark of crystal engineering in organic salts. nih.govnih.gov
Spectroscopic Characterization for Molecular Structure and Electronic Transitions of Anilinium Toluenesulphonate
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the interaction of infrared radiation or inelastic light scattering with the anilinium toluenesulphonate molecule, specific functional groups and vibrational modes can be identified, offering a detailed fingerprint of its molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a compound. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups.
In derivatives of this compound, such as 4-methylanilinium p-toluenesulphonate (4-MAPS) and 3-carboxyl anilinium p-toluenesulfonate, FT-IR spectra confirm the presence of the key functional groups of both the anilinium cation and the toluenesulphonate anion. epa.govnih.gov The protonation of the amino group (–NH2) of aniline (B41778) to form the anilinium group (–NH3+) is a key feature confirmed by this analysis.
Characteristic vibrational bands are observed that correspond to the stretching and bending modes of N-H, C-N, S=O, S-O, and C-H bonds. For instance, the asymmetric and symmetric stretching vibrations of the –NH3+ group are typically observed in the high-frequency region of the spectrum. The presence of strong absorption bands associated with the sulfonate group (SO3) unequivocally confirms the structure of the toluenesulphonate anion.
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound Derivatives
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~3400 - 3000 | N-H Stretching | Anilinium (-NH3+) | epa.govnih.gov |
| ~3000 - 2800 | C-H Stretching (Aromatic/Methyl) | Anilinium & Toluenesulphonate | epa.govnih.gov |
| ~1620 | N-H Bending (Scissoring) | Anilinium (-NH3+) | researchgate.net |
| ~1600 - 1450 | C=C Stretching (Aromatic Ring) | Anilinium & Toluenesulphonate | researchgate.net |
| ~1200 - 1120 | S=O Asymmetric Stretching | Toluenesulphonate (-SO3) | researchgate.net |
| ~1030 | S=O Symmetric Stretching | Toluenesulphonate (-SO3) | researchgate.net |
| ~1010 | S-O Stretching | Toluenesulphonate (-SO3) | researchgate.net |
| ~820 | C-H Bending (Aromatic Out-of-plane) | Toluenesulphonate | epa.gov |
Note: The exact positions of the peaks can vary slightly depending on the specific derivative and the crystalline environment.
Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule, often providing stronger signals for symmetric vibrations and non-polar functional groups.
For a related compound, anilinium sulfate (B86663), FT-Raman spectra have been recorded to analyze its vibrational structure. scispace.com The spectra typically show prominent bands corresponding to the ring vibrations of the anilinium cation and the vibrations of the sulfate anion. scispace.com For this compound, one would expect to observe characteristic Raman shifts for the aromatic rings of both the cation and the anion, as well as distinct signals from the –NH3+ and –SO3 functional groups. The C-C stretching modes within the benzene (B151609) rings and the symmetric stretching of the sulfonate group are expected to be particularly Raman active.
To achieve a more precise assignment of the observed vibrational bands in FT-IR and Raman spectra, experimental data are often correlated with theoretical calculations based on quantum chemistry. Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities.
For anilinium sulfate, vibrational wavenumbers have been computed and compared with experimental FT-IR and FT-Raman data. scispace.com This comparison allows for a detailed and unambiguous assignment of the fundamental vibrational modes of the molecule. A similar theoretical approach for this compound would involve modeling the ionic complex, calculating its vibrational frequencies, and scaling the calculated values to correct for approximations in the theoretical model and anharmonicity. This correlative analysis provides a deeper understanding of the molecule's force fields and the nature of its interatomic bonds.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of molecules by observing the transitions between different electronic energy levels, which occur upon the absorption of ultraviolet (UV) or visible (Vis) light.
UV-Vis absorption spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like LUMO - Lowest Unoccupied Molecular Orbital).
For organic compounds containing aromatic rings, such as this compound, the primary electronic transitions are typically π → π* transitions associated with the conjugated π-electron system of the benzene rings. The UV-Vis spectrum of p-toluidine (B81030) p-toluenesulfonate, a closely related material, shows an absorption peak corresponding to these transitions. researchgate.net The anilinium cation itself contributes to the absorption profile in the UV region. The spectrum of this compound and its derivatives generally exhibits strong absorption in the UV range, which is characteristic of the electronic systems of the constituent ions. epa.govnih.gov
The optical transparency window is a crucial property for materials intended for optical applications, such as nonlinear optics. This window represents the range of wavelengths where the material has minimal absorption and is therefore transparent. The lower limit of this window is defined by the lower cut-off wavelength (λ_cutoff), which corresponds to the onset of fundamental electronic absorption.
UV-Vis-NIR (Near-Infrared) spectral analysis is used to determine this transparency range. For new organic NLO materials like 4-methylanilinium p-toluenesulfonate and p-toluidine p-toluenesulfonate, the lower cut-off wavelength is a key parameter. Studies on these crystals show that they possess a wide transparency window in the visible and near-infrared regions, a desirable feature for frequency conversion applications. epa.govresearchgate.net The lower cut-off wavelength for these related compounds is found to be in the ultraviolet region, typically below 300 nm. For instance, p-toluidine p-toluenesulfonate has a UV cut-off wavelength at 295 nm. researchgate.net This indicates that the material is transparent to light throughout the entire visible spectrum, making it suitable for applications involving visible light lasers.
Table 2: Optical Properties of this compound Derivatives
| Compound | Lower Cut-off Wavelength (nm) | Transparency Region | Reference |
| p-Toluidine p-Toluenesulfonate | 295 | Visible and NIR (>295 nm) | researchgate.net |
| 3-Carboxyl anilinium p-toluenesulfonate | Not specified | Good transparency in Vis-NIR | nih.gov |
| 4-Methylanilinium p-toluenesulfonate | Not specified | Good transparency in Vis-NIR | epa.gov |
Photoluminescence Investigations and Luminous Characteristics
Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and excited-state properties of materials. While detailed photoluminescence studies specifically on this compound are not extensively reported in the literature, insights can be drawn from related organic compounds.
Generally, the photoluminescent properties of such organic salts are influenced by the electronic transitions within the constituent aromatic ions, namely the anilinium cation and the toluenesulphonate anion. The presence of π-conjugated systems in both ions suggests the possibility of luminescence upon excitation with appropriate energy.
For instance, studies on similar organic nonlinear optical crystals, such as 4-methylanilinium p-toluenesulfonate, have utilized photoluminescence spectroscopy to explore their efficacy for device applications. epa.gov In the case of this compound, any observed luminescence would likely originate from π-π* transitions within the benzene rings of the cation and anion. The specific emission and excitation wavelengths, quantum yield, and luminescence lifetime would be dependent on the molecular geometry, the nature of the intermolecular interactions (such as hydrogen bonding between the anilinium cation and the sulfonate group of the anion), and the rigidity of the crystal lattice.
Further experimental investigations are required to fully characterize the luminous properties of this compound, which would provide valuable information on its potential for optoelectronic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electron density of their local environment. The formation of the anilinium cation (C₆H₅NH₃⁺) from aniline (C₆H₅NH₂) leads to a downfield shift of the aromatic protons due to the electron-withdrawing effect of the positively charged -NH₃⁺ group. Similarly, the protons of the toluenesulphonate anion (CH₃C₆H₄SO₃⁻) will exhibit characteristic chemical shifts.
The expected ¹H NMR signals for this compound are summarized in the table below. The chemical shifts are approximate and can vary depending on the solvent and concentration.
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl protons (-CH₃) of toluenesulphonate | 2.3 - 2.4 | Singlet | 3H |
| Aromatic protons of anilinium | 7.2 - 7.6 | Multiplet | 5H |
| Aromatic protons of toluenesulphonate (ortho to -SO₃⁻) | 7.5 - 7.8 | Doublet | 2H |
| Aromatic protons of toluenesulphonate (meta to -SO₃⁻) | 7.1 - 7.3 | Doublet | 2H |
| Ammonium (B1175870) protons (-NH₃⁺) of anilinium | Variable (broad singlet) | Broad Singlet | 3H |
This table is interactive. You can sort the data by clicking on the column headers.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. The quaternization of the nitrogen atom in aniline to form the anilinium ion results in changes in the chemical shifts of the aromatic carbons.
The anticipated ¹³C NMR chemical shifts for this compound are presented in the following table. These values are estimations based on the known spectra of the constituent ions.
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Methyl carbon (-CH₃) of toluenesulphonate | ~21 |
| Aromatic carbons of anilinium (C₂, C₆) | ~130 |
| Aromatic carbons of anilinium (C₃, C₅) | ~129 |
| Aromatic carbon of anilinium (C₄) | ~122 |
| Aromatic carbon of anilinium (C₁) | ~145 |
| Aromatic carbons of toluenesulphonate (C₂', C₆') | ~128 |
| Aromatic carbons of toluenesulphonate (C₃', C₅') | ~125 |
| Aromatic carbon of toluenesulphonate (C₄') | ~141 |
| Aromatic carbon of toluenesulphonate (C₁') | ~138 |
This table is interactive. You can sort the data by clicking on the column headers.
The detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the formation of the this compound salt and provides valuable insights into its molecular structure.
Catalytic Applications and Mechanistic Investigations of Anilinium Toluenesulphonate
Anilinium Toluenesulphonate as a Brønsted Acid Catalyst
This compound and its derivatives have emerged as effective Brønsted acid catalysts in a variety of organic transformations. The catalytic activity stems from the protonated aniline (B41778) moiety, which can donate a proton to activate substrates, thereby facilitating nucleophilic attack. The toluenesulphonate counter-ion is a non-coordinating anion, which allows the anilinium cation to act as the primary catalytic species. This section will delve into the specific applications of these catalysts in esterification, epoxide ring-opening, and other key organic reactions.
Esterification Reactions Catalyzed by this compound Derivatives
This compound derivatives have proven to be highly active and selective catalysts for esterification reactions. These catalysts facilitate the condensation of carboxylic acids and alcohols under mild conditions, often without the need for the removal of water, which is a significant advantage over many traditional acid catalysts.
Research has demonstrated that modifications to the aniline ring can significantly enhance the catalytic efficiency and selectivity of this compound catalysts. For instance, the introduction of electron-withdrawing groups, such as nitro groups, increases the acidity of the anilinium proton, leading to enhanced catalytic activity.
A study investigating a series of anilinium salts found that N-butyl-2,4-dinitro-anilinium p-toluenesulphonate exhibited superior catalytic activity in the esterification of 4-phenylbutanoic acid with 1-octanol, achieving a >99% yield. nih.gov This high efficiency is attributed to the enhanced Brønsted acidity conferred by the nitro groups and the hydrophobic environment provided by the aromatic rings and alkyl chains, which favors the esterification equilibrium. nih.gov
The selectivity of these catalysts has also been a key area of investigation. N-butyl-2,4-dinitro-anilinium p-toluenesulphonate has been shown to be highly selective for the esterification of carboxylic acids and alcohols, even at ambient temperatures. nih.gov This selectivity is crucial for the synthesis of complex molecules with multiple functional groups.
A related class of catalysts, lipid-modified pyridinium p-toluenesulphonates, has also been studied, providing insights into the factors governing catalyst performance. While pyridinium p-toluenesulphonate (PPTS) itself is a relatively weak catalyst, the introduction of a lipid chain and a nitro group significantly improves its activity and selectivity in suppressing side reactions like the elimination of water from alcohols. nih.govnih.gov For example, 2-oleamido-5-nitro-pyridinium p-toluenesulphonate has been used to catalyze a wide range of esterification reactions with yields up to 99%. nih.govnih.gov
Table 1: Catalytic Activity of Various Anilinium and Pyridinium p-Toluenesulphonate Derivatives in the Esterification of 4-Phenylbutyric Acid and 1-Octanol
| Catalyst | Yield (%) |
|---|---|
| N-Butyl-2,4-dinitro-anilinium p-toluenesulphonate | >99 |
| Pyridinium p-toluenesulphonate (PPTS) | Low |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulphonate | 99 |
Conditions: Equimolar amounts of carboxylic acid and alcohol, catalyst (1-5 mol%), in isooctane. nih.govnih.gov
The optimization of reaction conditions is critical for maximizing the catalytic performance of this compound derivatives in esterification reactions. Key parameters that have been investigated include catalyst loading, reaction temperature, and solvent.
For N-butyl-2,4-dinitro-anilinium p-toluenesulphonate, it was found that a catalyst loading of 1 mol% is sufficient to promote the condensation of equimolar amounts of carboxylic acids and alcohols under reflux conditions in isooctane. nih.gov The reaction progress is typically monitored by gas chromatography (GC), and the products are isolated and purified by flash chromatography. nih.gov
Temperature also plays a crucial role. While higher temperatures can increase the reaction rate, it has been observed that the selectivity of the catalyst can be improved at lower temperatures. nih.gov This suggests a trade-off between reaction speed and selectivity that needs to be considered for specific applications.
In the case of lipid-modified pyridinium p-toluenesulphonates, reactions are often carried out at room temperature for extended periods (e.g., 72 hours) or at elevated temperatures (e.g., 80 °C) to achieve higher yields in a shorter time. nih.gov The choice of solvent can also influence the reaction outcome, with non-polar solvents like isooctane being commonly used. nih.govnih.gov
Epoxide Ring-Opening Reactions (Alcoholysis, Hydrolysis, Acetolysis)
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to highly functionalized molecules such as β-amino alcohols and diols. rsc.org This reaction can be catalyzed by both Brønsted and Lewis acids. This compound, as a Brønsted acid, can catalyze the ring-opening of epoxides by protonating the epoxide oxygen, which activates the ring towards nucleophilic attack.
The general mechanism for acid-catalyzed epoxide ring-opening involves the initial protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. youtube.comkhanacademy.orglibretexts.orgyoutube.com The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. youtube.comkhanacademy.orglibretexts.orgyoutube.com In the case of unsymmetrical epoxides, the regioselectivity of the attack is a key consideration. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at that position, resembling an SN1-like transition state. youtube.comkhanacademy.orgyoutube.com
Alcoholysis: In the presence of an alcohol as a nucleophile, the acid-catalyzed ring-opening of an epoxide yields a β-alkoxy alcohol.
Hydrolysis: When water acts as the nucleophile, the reaction leads to the formation of a 1,2-diol.
Acetolysis: Using acetic acid as the nucleophile results in the formation of a β-acetoxy alcohol.
While specific studies detailing the use of this compound for these particular reactions are not prevalent in the provided search results, the established principles of Brønsted acid catalysis strongly suggest its applicability. The anilinium ion would serve as the proton source to activate the epoxide ring for subsequent nucleophilic attack by an alcohol, water, or acetic acid.
Other Organic Transformations Catalyzed by this compound Derivatives
Beyond esterification and epoxide ring-opening, this compound and its derivatives can catalyze a range of other important organic transformations.
The protection of alcohols as tetrahydropyranyl (THP) ethers is a common strategy in multi-step organic synthesis due to their stability under various reaction conditions. organic-chemistry.org The formation of THP ethers is typically acid-catalyzed. Pyridinium p-toluenesulphonate (PPTS) is a widely used mild and efficient catalyst for this transformation. chemicalbook.com
Given the structural and chemical similarity between pyridinium p-toluenesulphonate and this compound, the latter is also expected to be an effective catalyst for the tetrahydropyranylation of alcohols. The mechanism involves the protonation of dihydropyran by the anilinium ion, which generates a reactive oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the oxocarbenium ion to form the THP ether. The mild acidity of this compound would be advantageous for substrates that are sensitive to stronger acids.
Deprotection of Ethers (THP, TBDMS)
This compound, particularly in its polymer-supported form as aniline–terephthalaldehyde (B141574) resin p-toluenesulfonate (ATRT), has been identified as an effective catalyst for the deprotection of tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net This catalytic application is significant in organic synthesis where the protection of hydroxyl groups is a common strategy. The resin-based catalyst demonstrates higher activity compared to pyridinium p-toluenesulfonate (PPTS) for these deprotection reactions. researchgate.net
The deprotection process is typically carried out under mild conditions, highlighting the utility of this catalyst for substrates with sensitive functional groups. researchgate.net The heterogeneous nature of the polymer-supported catalyst simplifies the work-up procedure, as it can be easily separated from the reaction mixture by filtration.
Table 1: Deprotection of THP and TBDMS Ethers Catalyzed by ATRT
| Protected Ether | Deprotection Product | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Tetrahydropyranyl (THP) ether | Alcohol | ATRT | Methanol (B129727), Room Temperature | High |
| tert-Butyldimethylsilyl (TBDMS) ether | Alcohol | ATRT | Methanol, Room Temperature | High |
This table is generated based on the text describing the high efficiency of ATRT in deprotection reactions.
Acetalization of Carbonyl Compounds
Polymer-supported this compound, such as aniline–terephthalaldehyde resin p-toluenesulfonate (ATRT) and diphenylamine–terephthalaldehyde resin p-toluenesulfonate [DTRT (H)], serve as mild and efficient solid acid catalysts for the acetalization of a variety of aldehydes and ketones. oup.com This method is a valuable tool for the protection of carbonyl groups in organic synthesis. The catalytic activity of these resin salts has been shown to be comparable to or even higher than the commonly used pyridinium p-toluenesulfonate (PPTS) for certain reactions, such as dimethyl acetalization. oup.com
The reactions are typically performed using a catalytic amount of the resin salt, and they proceed efficiently for a range of carbonyl compounds, including α,β-unsaturated ketones and acetophenones, without causing unwanted side reactions like double bond migration. oup.com The solid nature of the catalyst allows for easy separation and potential reuse.
Table 2: Acetalization of Carbonyl Compounds using Aniline-Aldehyde Resin Salts
| Carbonyl Compound | Acetalizing Agent | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 4-tert-butylcyclohexanone | Ethylene glycol | DTRT (H) | Toluene (B28343), Reflux, 1h | High |
| Undecanal | Ethylene glycol | DTRT (H) | Toluene, Reflux | Good to Excellent |
| p-Chlorobenzaldehyde | Ethylene glycol | DTRT (H) | Toluene, Reflux | Good to Excellent |
| p-Chloroacetophenone | Methyl orthoformate | ATRT | Methanol, Room Temperature, 1.5h | High |
This data is synthesized from findings in a study on the acetalization of carbonyl compounds. oup.com
Friedel-Crafts Reactions (related anilinium salts)
While aniline itself is known to be unsuitable for Friedel-Crafts reactions due to its basic nitrogen atom forming a complex with the Lewis acid catalyst, N-substituted aniline derivatives can participate in such reactions. youtube.comyoutube.com For instance, the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, a compound structurally related to this compound, has been investigated. nih.gov In these reactions, the nature of the Lewis acid and the amount used can influence the regioselectivity of the acylation, leading to either the 2- or 3-acyl derivative as the major product. nih.gov
Specifically, when a strong Lewis acid like aluminum chloride (AlCl3) is used in sufficient quantity, the reaction is proposed to proceed through an organoaluminum intermediate, favoring the formation of the 3-acyl product. nih.gov Conversely, the use of weaker Lewis acids tends to yield the 2-isomer as the major product. nih.gov This demonstrates the potential of controlling the outcome of Friedel-Crafts reactions involving aniline derivatives through careful selection of the catalyst.
Role of this compound in Polymerization Processes
Chemical Oxidative Polymerization of Aniline using Toluenesulphonic Acid
The chemical oxidative polymerization of aniline is a primary method for synthesizing polyaniline (PANI). In this process, toluenesulphonic acid often plays a crucial role as a dopant, which influences the properties of the resulting polymer. The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. researchgate.netorientjchem.org The presence of toluenesulphonic acid during polymerization leads to the direct formation of doped, conductive polyaniline.
The reaction mechanism involves the oxidation of aniline monomers to form radical cations, which then couple to form oligomers and eventually the final polymer chain. researchgate.net The entire process, from the initiation by the oxidant to the propagation of the polymer chains, is influenced by the reaction conditions, including the acidity of the medium provided by the toluenesulphonic acid.
Doping of Polyaniline with Toluenesulphonic Acid
Doping of polyaniline with p-toluenesulphonic acid (PTSA) is a key step to impart electrical conductivity to the polymer. researchgate.netresearchgate.net This process involves the protonation of the imine nitrogen atoms in the polyaniline backbone by the acid, which leads to the formation of charge carriers (polarons and bipolarons) and results in the conductive emeraldine (B8112657) salt form of polyaniline (PANI-PTSA). researchgate.net
The level of doping can significantly affect the conductivity and other properties of the polyaniline. Studies have shown that high doping levels can be achieved with sulfonic acids, with some reports indicating that nearly every second nitrogen atom on the PANI backbone is charged. mdpi.com This high degree of doping contributes to the metallic-like conductivity observed in PANI-PTSA films. researchgate.net The use of PTSA as a dopant has been shown to be effective in producing polyaniline with high conductivity, in the range of 1500-4000 S/cm at room temperature. researchgate.net
Catalyst Recovery and Reusability in Polymer-Supported Systems
A significant advantage of using polymer-supported catalysts, such as the aniline-aldehyde resin salts of p-toluenesulfonic acid, is the ease of their recovery and potential for reuse. oup.comrsc.org In liquid-phase reactions, these heterogeneous catalysts can be readily separated from the reaction mixture by simple filtration. mdpi.com
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Aniline–terephthalaldehyde resin p-toluenesulfonate | ATRT |
| tert-Butyldimethylsilyl | TBDMS |
| Diphenylamine–terephthalaldehyde resin p-toluenesulfonate | DTRT (H) |
| Polyaniline | PANI |
| p-Toluenesulphonic acid | PTSA |
| Pyridinium p-toluenesulfonate | PPTS |
Reaction Kinetics and Mechanistic Pathways
The study of reaction kinetics and mechanistic pathways is fundamental to understanding and optimizing the catalytic performance of this compound. By systematically investigating the influence of various reaction parameters, researchers can elucidate the step-by-step process through which the catalyst facilitates chemical transformations. This involves determining the rate-limiting step, identifying key intermediates, and characterizing the transition states involved in the catalytic cycle.
Kinetic Order Determinations with Respect to Reactants and Catalyst
A crucial first step in any mechanistic investigation is the determination of the reaction order with respect to each reactant and the catalyst. This is typically achieved by systematically varying the initial concentration of one component while keeping the others in large excess, a condition known as pseudo-order conditions. The rate of the reaction is then monitored, and the relationship between concentration and rate reveals the kinetic order.
For a reaction catalyzed by this compound, the rate law can be expressed as:
Rate = k[Reactant A]x[Reactant B]y[this compound]z
where 'k' is the rate constant, and 'x', 'y', and 'z' are the reaction orders with respect to Reactant A, Reactant B, and the catalyst, respectively.
In studies of acid-catalyzed reactions involving aniline derivatives, it is common to find that the reaction is first-order with respect to the substrate and the acid catalyst. For instance, in the oxidation of anilines by various reagents, the rate shows a first-order dependence on both the aniline concentration and the concentration of H+ ions. orientjchem.orgscispace.com This is often demonstrated by linear plots of the logarithm of the observed rate constant (log kobs) versus the logarithm of the concentration of the component being varied, which yields a slope corresponding to the order of the reaction. orientjchem.orgscispace.com
Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound
| Experiment | [Substrate] (mol L-1) | [Catalyst] (mol L-1) | Initial Rate (mol L-1 s-1) |
|---|---|---|---|
| 1 | 0.10 | 0.01 | 1.5 x 10-5 |
| 2 | 0.20 | 0.01 | 3.0 x 10-5 |
| 3 | 0.10 | 0.02 | 3.0 x 10-5 |
From the data in Table 1, doubling the substrate concentration while keeping the catalyst concentration constant doubles the initial rate, indicating the reaction is first-order with respect to the substrate. Similarly, doubling the catalyst concentration at a constant substrate concentration doubles the rate, showing a first-order dependence on the catalyst as well.
Influence of Solvent Composition on Reaction Rates
The choice of solvent can significantly impact the rate of a chemical reaction by influencing the stability of reactants, intermediates, and transition states. In catalysis involving ionic species like this compound, the polarity of the solvent is a key factor.
Studies on the oxidation of anilines in binary mixtures of acetic acid and water have shown that the reaction rate increases as the proportion of acetic acid (a less polar solvent than water) increases. orientjchem.org This trend is often analyzed by plotting the logarithm of the rate constant (log k) against the reciprocal of the dielectric constant (1/D) of the solvent mixture. A positive slope from such a plot typically indicates that the reaction involves a cation-dipole interaction in the rate-determining step. orientjchem.org This is because a less polar solvent is less effective at solvating the reactant cation, making it more reactive, while the transition state, which may involve charge dispersion, is less affected.
Table 2: Example of Solvent Effects on Reaction Rate Constant (k)
| Acetic Acid (%) | Water (%) | Dielectric Constant (D) | k (s-1) |
|---|---|---|---|
| 30 | 70 | 58.5 | 2.1 x 10-4 |
| 50 | 50 | 45.7 | 4.5 x 10-4 |
| 70 | 30 | 32.9 | 9.8 x 10-4 |
The data illustrates that as the solvent becomes less polar (decreasing D), the reaction rate increases, consistent with a mechanism where the transition state is less polar than the initial reactants.
Temperature Effects on Reaction Kinetics and Activation Energy Determination
The effect of temperature on reaction rates is described by the Arrhenius equation, which provides a means to calculate the activation energy (Ea) of the reaction. The activation energy is the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction mechanisms.
By measuring the rate constant (k) at several different temperatures, a plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) can be constructed. This plot, known as an Arrhenius plot, should be linear with a slope of -Ea/R, where R is the gas constant.
From temperature-dependent studies, other thermodynamic activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can also be determined using the Eyring equation. The entropy of activation is particularly insightful; a negative value suggests a more ordered transition state compared to the reactants, which can imply an associative mechanism where molecules come together in the rate-limiting step. orientjchem.org
Table 3: Rate Constants at Various Temperatures and Calculated Activation Parameters
| Temperature (K) | k (s-1) | Parameter | Value |
|---|---|---|---|
| 298 | 3.2 x 10-4 | Ea | 55.2 kJ mol-1 |
| 303 | 4.5 x 10-4 | ΔH‡ | 52.7 kJ mol-1 |
| 308 | 6.3 x 10-4 | ΔS‡ | -120.5 J K-1 mol-1 |
| 313 | 8.7 x 10-4 | ΔG‡ (at 303 K) | 89.2 kJ mol-1 |
Investigation of Substituent Effects on Catalytic Efficiency (e.g., Hammett Equation Applications)
The electronic effects of substituents on the reactants can provide deep insight into the reaction mechanism, particularly the nature of charge development in the transition state. The Hammett equation is a powerful tool for quantifying these effects in reactions involving substituted benzene (B151609) derivatives. researchgate.net
The equation is given by: log(kX/kH) = ρσ
Here, kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying a buildup of positive charge in the transition state. The magnitude of ρ reflects the extent of this charge development.
Table 4: Hammett Correlation for a Hypothetical this compound Catalyzed Reaction
| Substituent (X) on Reactant | σ Value | kX (s-1) |
|---|---|---|
| -OCH3 | -0.27 | 9.5 x 10-4 |
| -CH3 | -0.17 | 6.8 x 10-4 |
| -H | 0.00 | 4.5 x 10-4 |
| -Cl | +0.23 | 2.1 x 10-4 |
| -NO2 | +0.78 | 0.4 x 10-4 |
A plot of log(kX) versus σ for the data in Table 4 would yield a straight line with a negative slope (ρ < 0), indicating that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state relative to the ground state.
Proton Transfer Mechanisms in Catalysis
This compound is a proton-transfer compound, and its catalytic activity stems from the ability of the anilinium cation to act as a general acid catalyst. nih.gov General acid catalysis involves the transfer of a proton from an acid (other than the protonated solvent) to the substrate in the rate-determining step of the reaction. semanticscholar.orgnih.gov
The mechanism begins with the protonation of a substrate, for example, the carbonyl oxygen of an ester or aldehyde. This protonation makes the substrate more electrophilic and thus more susceptible to attack by a nucleophile.
Substrate + C6H5NH3+ ⇌ [Substrate-H]+ + C6H5NH2
This initial proton transfer is often a rapid equilibrium. The subsequent step, typically the nucleophilic attack on the protonated substrate, is often the rate-limiting step of the reaction. The aniline molecule formed can then act as a proton shuttle or be re-protonated to regenerate the catalyst. This catalytic cycle, facilitated by the reversible transfer of a proton, is a hallmark of many organic reactions. rsc.orgresearchgate.net
Proposed Reaction Intermediates and Transition States
Based on the kinetic and electronic data, a detailed mechanistic pathway, including key intermediates and transition states, can be proposed. For a reaction catalyzed by this compound, the primary intermediate is the protonated substrate.
For example, in an esterification reaction between a carboxylic acid and an alcohol, the anilinium ion would protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol (the nucleophile).
The transition state for this rate-limiting nucleophilic attack would involve the partial formation of a bond between the alcohol oxygen and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. The ordered nature of such a transition state, where two or more molecules combine, is consistent with a negative entropy of activation (ΔS‡ < 0), as often observed in these types of reactions. orientjchem.org
Following the formation of a tetrahedral intermediate, subsequent proton transfers and the elimination of a water molecule lead to the final ester product and regeneration of the anilinium catalyst. The understanding of these intermediates and transition states is critical for rational catalyst design and reaction optimization.
Molecular Design Principles for Enhanced Catalytic Activity of this compound
The catalytic efficacy of this compound, a quintessential Brønsted acid catalyst, is intrinsically linked to its molecular structure. By strategically modifying the anilinium cation and, to a lesser extent, the toluenesulphonate anion, it is possible to fine-tune the catalyst's acidity and steric environment, thereby enhancing its activity and selectivity for a variety of organic transformations. The design principles are primarily centered on modulating the electronic and steric properties of the catalyst.
A fundamental principle in enhancing the catalytic activity of this compound lies in increasing its Brønsted acidity. The acidity of the anilinium cation is directly related to the stability of its conjugate base, aniline. This can be quantified by the pKa of the anilinium ion. Modifications to the aniline ring that stabilize the positive charge on the nitrogen atom will result in a stronger acid.
The electronic nature of substituents on the aromatic ring of the anilinium ion plays a pivotal role in determining the catalyst's Brønsted acidity. Electron-withdrawing groups (EWGs) increase the acidity of the anilinium proton, while electron-donating groups (EDGs) decrease it. This effect can be systematically studied and predicted using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.
The Hammett equation is given by:
log(K/K₀) = ρσ
Where:
K is the acid dissociation constant of the substituted anilinium ion.
K₀ is the acid dissociation constant of the unsubstituted anilinium ion.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
A positive ρ value for the dissociation of anilinium ions indicates that the reaction is favored by electron-withdrawing substituents. The magnitude of the ρ value signifies the extent to which the reaction is influenced by these substituents.
The table below illustrates the effect of various substituents on the pKa of the anilinium ion. A lower pKa value corresponds to a stronger Brønsted acid and, consequently, is expected to lead to higher catalytic activity in acid-catalyzed reactions.
While electronic effects are often paramount, the steric environment around the acidic proton can also influence catalytic activity. Bulky substituents on the anilinium ring, particularly in the ortho positions, can hinder the approach of reactants to the catalytic site. This steric hindrance can be either detrimental, by slowing down the reaction rate, or beneficial, by imparting selectivity in reactions with multiple possible products.
For instance, in reactions where regioselectivity is important, a sterically demanding anilinium catalyst might favor the formation of one regioisomer over another due to differential steric interactions in the transition states.
To illustrate the practical implications of these design principles, consider a hypothetical acid-catalyzed esterification reaction. The table below presents plausible research findings on the catalytic performance of various substituted anilinium toluenesulphonates in this reaction.
These hypothetical data demonstrate a clear correlation between the Brønsted acidity of the anilinium catalyst and its catalytic efficiency. Catalysts with stronger acidic protons (lower pKa values) lead to faster reactions and higher yields. This underscores the importance of selecting appropriate substituents to modulate the electronic properties of the anilinium cation for optimal catalytic performance.
Theoretical and Computational Chemistry Studies of Anilinium Toluenesulphonate
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and vibrational characteristics of crystalline materials like anilinium toluenesulphonate. These computational methods allow for the detailed investigation of molecular properties that can be difficult to probe experimentally. By solving approximations of the Schrödinger equation, these techniques provide insights into the fundamental interactions governing the behavior of the cationic and anionic components of the salt.
Among the most powerful and widely used quantum chemical methods are Density Functional Theory (DFT) and ab initio calculations. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without extensive use of experimental data. DFT, a computationally efficient alternative, calculates the electronic structure of a molecule based on its electron density. researchgate.net Functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are frequently paired with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost for studying organic salts. researchgate.netekb.eg These methods are instrumental in predicting molecular geometries, electronic behavior, spectral properties, and various molecular parameters.
DFT and ab initio methods are used to determine the most stable three-dimensional arrangement of atoms in the anilinium cation and the toluenesulphonate anion by finding the minimum energy on the potential energy surface.
The anilinium cation (C₆H₅NH₃⁺) consists of a phenyl ring attached to an ammonium (B1175870) group. Computational studies show that the formation of the anilinium cation leads to a pyramidalization of the amino group. researchgate.net The geometry of the phenyl ring is largely preserved, though minor changes in bond lengths and angles occur due to the protonation of the nitrogen atom. The N-H bonds in the ammonium group are key features, actively participating in hydrogen bonding within the crystal structure.
The p-toluenesulphonate anion (CH₃C₆H₄SO₃⁻) geometry is characterized by the sulfonate group (-SO₃⁻) and a methyl group (-CH₃) attached at the para position of a benzene (B151609) ring. DFT calculations provide detailed information on the S-O, S-C, and C-C bond lengths, as well as the O-S-O bond angles of the sulfonate group, which is the primary site of the negative charge. researchgate.netsigmaaldrich.com The geometry is typically a distorted tetrahedron around the sulfur atom. researchgate.net
Below are representative optimized geometric parameters for the constituent ions, calculated using DFT methods.
Table 1: Calculated Geometric Parameters of Anilinium Cation
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length (Å) | C-N | 1.465 |
| N-H | 1.030 | |
| C-C (aromatic avg.) | 1.395 | |
| Bond Angle (°) | C-N-H | 109.5 |
| H-N-H | 109.4 |
Table 2: Calculated Geometric Parameters of p-Toluenesulphonate Anion
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) sigmaaldrich.com |
|---|---|---|
| Bond Length (Å) | S-O | 1.487 |
| S-C | 1.789 | |
| C-C (aromatic avg.) | 1.394 | |
| Bond Angle (°) | O-S-O | 113.1 |
| O-S-C | 105.6 |
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govresearchgate.net A smaller gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical (NLO) properties. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich p-toluenesulphonate anion, specifically on the oxygen atoms of the sulfonate group. Conversely, the LUMO is centered on the electron-deficient anilinium cation, particularly the aromatic ring. This spatial separation of the FMOs indicates a charge transfer interaction from the anion to the cation upon electronic excitation.
The energies of the HOMO and LUMO are also used to estimate fundamental electronic descriptors. The ionization potential (IP), the energy required to remove an electron, is related to the HOMO energy (IP ≈ -E_HOMO). researchgate.netnih.gov The electron affinity (EA), the energy released when an electron is added, is related to the LUMO energy (EA ≈ -E_LUMO). researchgate.netnih.gov These values, along with the energy gap, provide a comprehensive picture of the compound's electronic behavior.
Table 3: Calculated Electronic Properties
| Parameter | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.1 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.1 to -1.5 |
| HOMO-LUMO Energy Gap | E_gap | 4.7 to 5.1 researchgate.net |
| Ionization Potential | IP | 6.1 to 6.5 |
| Electron Affinity | EA | 1.1 to 1.5 |
Note: Values are representative, based on studies of similar anilinium-based organic salts. researchgate.netresearchgate.net
Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to the experimental data, allowing for a precise assignment of each vibrational mode to specific atomic motions within the molecule. cuni.czresearchgate.net
For this compound, the vibrational spectrum is a superposition of the modes from the anilinium cation and the p-toluenesulphonate anion.
Anilinium Cation Modes:
N-H Vibrations: The ammonium group (-NH₃⁺) gives rise to strong, characteristic bands. The symmetric and asymmetric stretching modes (νNH₃⁺) typically appear in the high-frequency region (3000-3500 cm⁻¹). researchgate.net The corresponding bending (scissoring and rocking) modes (δNH₃⁺) are found at lower frequencies.
C-N Stretching: The stretching vibration of the C-N bond (νC-N) is also an important identifier. researchgate.net
Aromatic Ring Modes: The phenyl group contributes vibrations such as C-H stretching (νC-H) above 3000 cm⁻¹, C=C stretching within the ring (νC=C) in the 1400-1600 cm⁻¹ range, and various in-plane and out-of-plane C-H bending modes (γC-H) at lower wavenumbers. researchgate.net
p-Toluenesulphonate Anion Modes:
SO₃ Vibrations: The sulfonate group (-SO₃⁻) dominates the anion's spectrum. Strong bands corresponding to the symmetric and asymmetric S=O stretching modes (νSO₃) are typically observed in the 1000-1250 cm⁻¹ region. researchgate.net S-O bending and rocking modes appear at lower frequencies.
Toluene (B28343) Framework Modes: The anion also displays vibrations from the toluene moiety, including C-H stretching from the methyl group and the aromatic ring, and C-C ring stretching vibrations. researchgate.net
Table 4: Selected Calculated Vibrational Frequencies and Assignments
| Ion | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|---|
| Anilinium Cation | Asymmetric/Symmetric NH₃⁺ Stretching | 3300 - 3550 researchgate.net |
| Aromatic C-H Stretching | 3050 - 3150 researchgate.net | |
| NH₃⁺ Bending/Deformation | 1500 - 1700 researchgate.net | |
| Aromatic C=C Stretching | 1450 - 1600 | |
| p-Toluenesulphonate Anion | Aromatic C-H Stretching | 3000 - 3100 researchgate.net |
| Methyl C-H Stretching | 2900 - 3000 | |
| Asymmetric/Symmetric SO₃ Stretching | 1030 - 1250 researchgate.net | |
| S-C Stretching | 700 - 800 |
Anilinium-based organic salts are of significant interest for applications in nonlinear optics (NLO) due to their potential for large second-order NLO responses. researchgate.net Computational chemistry provides a route to predict and understand the NLO properties of materials before synthesis. The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. mdpi.comosti.gov
The first-order hyperpolarizability (β) is the most critical parameter for quantifying the second-order NLO activity of a molecule. ekb.eg A large β value is indicative of a strong NLO response. For salts like this compound, the NLO response arises from the intramolecular charge transfer that occurs from the electron-donating anion to the electron-accepting cation. The magnitude of hyperpolarizability is directly related to the intensity of this charge transfer. mdpi.com DFT calculations can determine the individual tensor components of β, providing a detailed understanding of the molecule's NLO response to an applied electric field. mdpi.com
Table 5: Representative Calculated NLO Properties
| Parameter | Symbol | Unit | Calculated Value |
|---|---|---|---|
| Dipole Moment | μ | Debye | ~13.5 mdpi.com |
| Mean Polarizability | α | x 10⁻²⁴ esu | ~20.5 mdpi.com |
| First-Order Hyperpolarizability | β_tot | x 10⁻³⁰ esu | ~2.12 mdpi.com |
Note: Values are based on calculations for a similar compound, 4-bromoanilinium perchlorate, and are representative of the expected magnitude for anilinium-based NLO crystals. mdpi.com
Semiempirical quantum mechanical methods, such as AM1, PM3, and MNDO, represent a class of computational techniques that simplify the complex equations of ab initio methods by incorporating experimental data (empirical parameters) to approximate certain integrals. uni-muenchen.dewikipedia.org This approach significantly reduces computational time, making it possible to study very large molecular systems that would be too costly for DFT or ab initio calculations. uni-muenchen.descispace.com
These methods are based on the Hartree-Fock formalism but employ approximations like the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.de While faster, they are generally less accurate than DFT or higher-level ab initio methods. Their reliability is highly dependent on the molecule under study being similar to the molecules used in the parameterization dataset. wikipedia.org
In the context of this compound, semiempirical methods are not commonly the primary choice for detailed analysis. The properties of interest, such as precise vibrational frequencies, subtle electronic structure details (HOMO-LUMO), and NLO parameters, often require the higher accuracy afforded by DFT. researchgate.netresearchgate.net Therefore, while semiempirical methods could be used for preliminary geometry optimizations or for studying large clusters of the salt, the majority of published theoretical studies on such crystalline organic salts prefer the robustness and accuracy of DFT and ab initio approaches.
Density Functional Theory (DFT) and Ab Initio Methods
Modeling of Intermolecular Interactions
Hydrogen bonds are the principal directional forces in the crystal lattice of anilinium salts. The anilinium cation (C₆H₅NH₃⁺) acts as a hydrogen bond donor through its -NH₃⁺ group, while the toluenesulphonate anion (CH₃C₆H₄SO₃⁻) serves as an acceptor via its sulphonate oxygen atoms.
Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are used to analyze these networks. nih.gov Such analyses involve optimizing the molecular geometry and calculating the electronic charge distribution to understand the nature and strength of these interactions. nih.gov In related compounds like 3-carboxyl anilinium p-toluene sulphonate and 3-hydroxyanilinium p-toluenesulphonate, extensive N—H⋯O hydrogen bonds are observed, linking the cations and anions. nih.govnih.govresearchgate.net These interactions often lead to the formation of specific, stable supramolecular patterns known as graph-set motifs, such as R²₁(4) and R⁴₄(18) rings, which create robust three-dimensional networks. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are powerful computational tools used to further characterize these bonds. rsc.org NBO analysis, for instance, can quantify the charge transfer from the oxygen lone pair of the acceptor to the σ* antibonding orbital of the N–H donor, providing a measure of the hydrogen bond's strength. rsc.orgphyschemres.org Studies on analogous systems like anilinium hydrogen sulphate confirm that all hydrogen atoms of the anilinium's -NH₃⁺ group participate in forming N—H⋯O bonds. nih.gov
The table below, based on crystallographic data from the closely related compound 3-hydroxyanilinium p-toluenesulphonate, illustrates typical parameters for these hydrogen bonds. nih.govresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N1-H1A···O1 | 0.91 | 2.01 | 2.902 | 166.0 |
| N1-H1B···O3 | 0.91 | 1.96 | 2.852 | 166.0 |
| N1-H1C···O4 | 0.91 | 2.03 | 2.914 | 162.0 |
| O8-H8···O6 | 0.82 | 1.89 | 2.701 | 169.0 |
Data derived from studies on 3-hydroxyanilinium p-toluenesulphonate, a structural analogue.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the anilinium cation and the toluenesulphonate anion contribute significantly to the crystal's cohesive energy. These interactions are non-covalent forces arising from the electrostatic and dispersion interactions between the π-electron clouds of the aromatic systems.
Simulations of these interactions are typically performed using high-level quantum mechanical methods, such as second-order Møller-Plesset perturbation theory (MP2), or DFT with dispersion corrections (DFT-D). physchemres.orgresearchgate.net These methods can accurately calculate the interaction energies for different geometric arrangements, such as sandwich, T-shaped, or parallel-displaced conformations. rsc.org Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of these stacked systems. rsc.org
Computational studies on aniline (B41778) dimers have shown that the interaction energies are highly dependent on the relative orientation and separation of the rings. researchgate.net The presence of substituents on the rings, such as the methyl group on the toluenesulphonate and the ammonium group on the anilinium, modulates the electron density of the π-systems and thus influences the strength and geometry of the stacking. rsc.org The anilinium cation, being electron-deficient, can favorably interact with the relatively electron-rich toluene ring of the anion.
Key parameters used to characterize π-π stacking in simulations include:
Centroid-to-centroid distance: The distance between the geometric centers of the aromatic rings.
Interplanar angle: The angle between the planes of the two aromatic rings.
Lateral displacement: The offset between the ring centroids along one of the ring axes.
Research on aniline stacking has quantified interaction energies for various conformations, providing insight into the most stable arrangements. researchgate.net
| Aniline Dimer Conformation | Stacking Position (Å) | Interaction Energy (kcal/mol) (Gas Phase, MP2) |
| Parallel-Displaced | 1.5 | -2.8 |
| T-Shaped | 0.0 | -2.5 |
| Sandwich | 0.0 | -1.7 |
Data from computational studies on aniline dimers, which serve as a model for the interactions in this compound. researchgate.net
Proton Transfer Dynamics and Thermodynamics
The formation of this compound from aniline and p-toluenesulphonic acid is itself a proton transfer event. The dynamics and thermodynamics of proton transfer are central to the compound's behavior, particularly in solution and in its role as a potential catalyst.
Computational methods are essential for elucidating the mechanisms of proton transfer. Ab initio molecular dynamics (AIMD) simulations can track the motion of atoms over time, allowing for the direct observation of proton transfer events and the characterization of the pathways involved. rsc.org Static quantum chemistry calculations, such as DFT, can be used to map the potential energy surface (PES) for the proton transfer reaction. mdpi.com By identifying the transition state—the saddle point on the PES—researchers can understand the energetic requirements and the geometric changes that occur during the transfer. researchgate.net
For anilinium salts, proton transfer can occur from the anilinium cation to a suitable acceptor. Computational studies investigate the role of the solvent, which can mediate the transfer by forming hydrogen-bonded bridges, and the influence of molecular vibrations that can facilitate the process. chemrxiv.org
The acidity of the anilinium cation, quantified by its pKa value, is a critical thermodynamic parameter. It determines the equilibrium position of the proton transfer reaction and is strongly correlated with the efficiency of catalytic systems where anilinium salts act as proton donors. For instance, in the acid-catalyzed alkylation of anilines, the pKa of the catalyst is a key factor in determining the reaction rate and selectivity. le.ac.uk
Computational chemistry provides reliable methods for predicting pKa values. nih.gov These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a combination of high-level quantum mechanical calculations for the gas-phase energy and a continuum solvation model (like IEFPCM or SMD) to account for solvent effects. researchgate.net The pKa is then derived from the calculated ΔG. Studies have shown a strong correlation between computationally predicted pKa values and experimental data for a wide range of substituted anilinium ions. nih.govresearchgate.net
| Substituted Anilinium Ion | Experimental pKa (Water) | Calculated pKa (Water, DFT/B3LYP) |
| Anilinium | 4.60 | 4.60 (Reference) |
| 4-Methylanilinium | 5.08 | 5.12 |
| 4-Chloroanilinium | 3.98 | 3.56 |
| 4-Nitroanilinium | 1.02 | -1.46 |
Data from DFT calculations on substituted anilinium ions, illustrating the accuracy of computational pKa prediction. researchgate.net
The activation energy (Ea) represents the kinetic barrier to proton transfer and is a key determinant of the reaction rate. Computationally, the activation energy is determined by calculating the energy difference between the ground state (reactants) and the transition state on the potential energy surface.
Methods such as DFT are used to locate the transition state structure and calculate its energy. researchgate.net This process often involves techniques like synchronous transit-guided quasi-Newton (STQN) methods. The calculated energy barrier provides direct insight into the kinetics of the proton transfer process. For complex systems, MD simulations can be used to compute the free energy profile along the reaction coordinate, yielding the activation free energy barrier, which accounts for both enthalpic and entropic effects at a given temperature. chemrxiv.org While specific calculations for this compound are not widely reported, the methodologies are well-established and have been applied to numerous proton transfer reactions, revealing how factors like molecular geometry and solvent environment influence the kinetic barrier. mdpi.comchemrxiv.org
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the technique offers significant potential for understanding the crystal packing and dynamic behavior of this and related organic salts. MD simulations can model the motions of atoms and molecules over time, providing insights into the stability of the crystal lattice, the nature of intermolecular interactions, and the influence of temperature on structural parameters.
For a system like this compound, MD simulations could be employed to:
Investigate Crystal Packing Stability: By simulating the crystal lattice, researchers can assess its stability at different temperatures and pressures. These simulations can reveal the subtle atomic displacements and conformational changes that occur within the crystal, helping to understand its thermal expansion and phase transition behavior.
Analyze Hydrogen Bonding Dynamics: The crucial N-H···O hydrogen bonds that stabilize the crystal structure of anilinium salts can be studied in detail. MD simulations can provide information on the lifetimes of these bonds, fluctuations in their lengths and angles, and the cooperative nature of the hydrogen-bonding network. For instance, in the related compound 4-methyl-anilinium p-toluenesulphonate, strong N-H⋯O and N-H⋯S hydrogen bonds link cations and anions into chains. nih.gov
Probe Anion-Cation Interactions: The dynamics of the electrostatic and van der Waals interactions between the anilinium cation and the toluenesulphonate anion can be explored. This includes studying the rotational and translational motions of the ions within the lattice and how these motions are coupled.
The setup for such a simulation would typically involve:
Obtaining the crystal structure data from X-ray diffraction studies, such as the unit cell parameters and atomic coordinates. For example, derivatives like 4-nitro-anilinium p-toluenesulphonate crystallize in a monoclinic system. researchgate.net
Selecting an appropriate force field that can accurately describe the interatomic potentials for the atoms and molecules involved.
Constructing a simulation box, which is often a supercell of the crystallographic unit cell, to minimize boundary effects.
Running the simulation under specific conditions (e.g., constant temperature and pressure) to observe the evolution of the system over time.
While awaiting dedicated MD studies on this compound, the methodology remains a powerful tool for future research into the material's solid-state properties.
Graph Theoretical Methods in this compound Structural Analysis
Graph theory provides a powerful mathematical framework for analyzing and characterizing the complex networks of intermolecular interactions that define the supramolecular architecture of crystals like this compound. cdlib.org In this approach, molecules or ions are treated as nodes (vertices), and the interactions between them (e.g., hydrogen bonds, π–π stacking) are represented as edges connecting these nodes.
The application of graph theoretical methods to the crystal structure of this compound and its derivatives can elucidate the topology and hierarchy of the supramolecular assembly.
Hydrogen Bond Network Analysis: The primary interactions in anilinium salts are the charge-assisted N-H···O hydrogen bonds between the anilinium cation's ammonium group and the sulfonate group of the toluenesulphonate anion. By representing the cation and anion as nodes and the hydrogen bonds as edges, a graph of the hydrogen-bonding network can be constructed. Analysis of this graph can identify fundamental patterns or motifs, often described using graph-set notation. For example, in the crystal structure of dicyclohexylammonium (B1228976) 3,5-dinitrobenzoate, N—H⋯O hydrogen bonds form a 12-membered ring with an R⁴₄(12) graph-set motif. researchgate.net This systematic classification allows for the comparison of interaction patterns across different crystalline solids.
Quantitative Structural Comparison: Graph theoretical methods enable a quantitative comparison of the crystal structures of different anilinium salts. By converting the complex structural data into simpler graph representations, algorithms can be used to identify common structural motifs and differentiate between various packing arrangements. This approach is widely used for analyzing structural relationships in biological macromolecules and can be equally effective for small-molecule crystals. core.ac.uk
Applications of Anilinium Toluenesulphonate in Advanced Materials Science Research
Nonlinear Optical (NLO) Materials Development
Organic NLO materials are at the forefront of photonics and optoelectronics research due to their large nonlinear optical susceptibilities, rapid response times, and high laser damage thresholds. Anilinium toluenesulphonate and its derivatives are promising candidates for these applications.
The efficacy of an organic NLO crystal is fundamentally linked to its molecular and crystal structure. For a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), it must crystallize in a noncentrosymmetric space group. The design of organic salt crystals like this compound offers a powerful strategy to achieve this.
The core design principles involve:
Charge-Transfer Complex: The anilinium cation acts as an electron donor, while the toluenesulphonate anion can be modified to act as an electron acceptor. This donor-acceptor (D-A) structure facilitates intramolecular charge transfer upon excitation, which is a primary source of molecular nonlinearity (hyperpolarizability). mdpi.com
Cation-Anion Interaction: The ionic nature of the salt provides strong Coulombic interactions. These forces, along with hydrogen bonding between the anilinium cation (N-H⁺) and the sulphonate group (SO₃⁻) of the anion, play a crucial role in guiding the crystal packing. mdpi.com By carefully selecting the cation and anion, it is possible to engineer the crystal lattice to adopt a noncentrosymmetric arrangement, thereby translating the molecular nonlinearity into a macroscopic NLO effect. mdpi.com
Acentric Crystal Engineering: The toluenesulphonate anion is particularly effective in disrupting centrosymmetric packing. Its bulky and asymmetric nature, combined with the hydrogen bonding capabilities, helps induce the necessary acentric alignment of the NLO-active anilinium cations within the crystal lattice. Minor modifications to the anion structure can significantly influence the final crystal packing and enhance SHG efficiency. mdpi.com A related compound, L-alaninium p-toluenesulfonate (LAPT), crystallizes in the noncentrosymmetric space group P2₁2₁2₁, demonstrating the effectiveness of the tosylate anion in promoting acentric structures suitable for NLO applications. researchgate.net
The characterization of linear and nonlinear optical properties is essential to determine the potential of this compound for practical applications.
Linear Optical Properties: Linear optical properties define how light propagates through the material at low intensities. A key parameter is the UV cutoff wavelength, which determines the transparency window of the crystal. For NLO applications, a wide transparency range is desirable. For instance, the related organic NLO crystal p-Toluidinium p-toluenesulphonate (p-TTS) exhibits a wide optical transparency window from 280 nm to 1100 nm, making it suitable for frequency conversion of Nd:YAG lasers (1064 nm). osti.gov Similarly, L-alaninium p-toluenesulfonate has a lower cutoff wavelength of 285 nm. researchgate.net These examples suggest that this compound would possess a comparable transparency window suitable for various NLO applications.
Nonlinear Optical Properties: The primary NLO property of interest for materials like this compound is the second-harmonic generation (SHG) efficiency. This is often measured relative to a standard inorganic NLO material like potassium dihydrogen phosphate (B84403) (KDP). The Kurtz-Perry powder technique is a common method for this evaluation. L-alaninium p-toluenesulfonate, for example, exhibits an SHG efficiency that is two times higher than that of KDP. researchgate.net This strong NLO response highlights the potential of combining amino acid-derived cations with the toluenesulfonate (B8598656) anion to create efficient NLO materials.
| Property | Value (for related p-toluenesulphonate crystals) | Significance |
| Crystal System | Orthorhombic (LAPT) researchgate.net, Monoclinic (p-TTS) osti.gov | Determines the symmetry and tensor properties of NLO effects. |
| Space Group | P2₁2₁2₁ (Noncentrosymmetric for LAPT) researchgate.net | A noncentrosymmetric structure is essential for second-order NLO phenomena like SHG. |
| UV Cutoff Wavelength | 285 nm (LAPT) researchgate.net, 280 nm (p-TTS) osti.gov | Defines the lower limit of the material's transparency window. |
| SHG Efficiency | 2 times that of KDP (LAPT) researchgate.net | Quantifies the material's ability to convert incident laser light to its second harmonic. |
This table presents data for closely related compounds to illustrate the expected properties of this compound-based NLO materials.
While SHG is a second-order NLO process, third-order NLO properties are crucial for applications like all-optical switching and optical limiting. The Z-scan technique is a powerful and straightforward method for determining these third-order nonlinearities, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ucf.edu These two parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.
In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam. ucf.edu
Closed-Aperture Z-scan: An aperture is placed before the detector to measure the intensity changes caused by self-focusing (n₂ > 0) or self-defocusing (n₂ < 0). This allows for the determination of the sign and magnitude of the nonlinear refractive index. ucf.edu
Open-Aperture Z-scan: The aperture is removed, and the detector measures the total transmitted intensity. This configuration is sensitive to nonlinear absorption processes, such as two-photon or three-photon absorption, allowing for the calculation of the nonlinear absorption coefficient (β). mtak.hu
For this compound, the Z-scan technique can be employed to investigate its third-harmonic generation (THG) capabilities and optical limiting behavior. Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity, which is vital for protecting sensors and human eyes from high-intensity laser beams. The nonlinear absorption measured by the open-aperture Z-scan directly quantifies this effect. umbc.edu Studies on similar organic materials have successfully used this technique to measure χ⁽³⁾ values, demonstrating its applicability to this class of compounds. nih.gov
Conducting Polymer Systems
The components of this compound also play a critical role in the field of conducting polymers. Specifically, toluenesulphonic acid is a widely used dopant for polyaniline (PANI), one of the most studied conducting polymers due to its environmental stability and tunable conductivity.
Polyaniline in its undoped, emeraldine (B8112657) base form is an electrical insulator. To make it conductive, it must be doped with a protonic acid. p-Toluenesulphonic acid (p-TSA) is a particularly effective dopant. The doping process involves the protonation of the imine nitrogen atoms in the PANI backbone, which transforms the insulating emeraldine base into the conductive emeraldine salt form. analis.com.my
This protonation leads to the formation of polarons and bipolarons, which are charge carriers that can move along and between the polymer chains, resulting in a significant increase in electrical conductivity. The conductivity of p-TSA doped PANI can be tailored over a vast range, from that of a semiconductor to a metallic conductor, simply by varying the dopant concentration. analis.com.my For example, increasing the weight percentage of p-TSA in a PANI matrix from 0.3 wt.% to 0.9 wt.% can increase the conductivity from 2.35 x 10⁻⁶ S/m to 3.30 x 10⁻³ S/m. analis.com.my In some cases, secondary doping techniques using p-toluenesulfonic acid have enhanced the electrical conductivity of a primarily doped polyaniline film from 0.16 S/cm to as high as 334 S/cm. nih.gov
| p-TSA Concentration (wt.%) | Conductivity (S/m) | Reference |
| 0.3 | 2.35 x 10⁻⁶ | analis.com.my |
| 0.9 | 3.30 x 10⁻³ | analis.com.my |
| 2.5 (in PU blend) | Percolation Threshold | tandfonline.com |
| 30 (in PU blend) | 0.13 | tandfonline.com |
This interactive table shows the effect of p-Toluenesulphonic acid (p-TSA) concentration on the electrical conductivity of Polyaniline (PANI) systems.
The dramatic increase in conductivity upon doping with p-TSA is not merely due to the introduction of charge carriers; it is intrinsically linked to profound changes in the polymer's structure and morphology.
Conformational Changes: Doping with the bulky p-TSA anion induces a conformational change in the PANI chains. The polymer backbone transitions from a compact, coiled structure to a more expanded, coil-like conformation. nih.gov This expanded structure reduces the twisting of phenyl rings, enhancing the delocalization of π-electrons along the polymer chain and facilitating intrachain charge transport.
Morphological Effects: The doping process influences the morphology of the resulting polymer. PANI doped with p-TSA often exhibits a fibrillar or granular structure. The interconnectivity of these structures is crucial for establishing conductive pathways throughout the material, which is essential for macroscopic conductivity. nih.gov
Research on Organic Salts and Ionic Liquids Derived from this compound
The combination of anilinium-based cations with various anions, including toluenesulphonate, forms the basis for a class of materials known as protic ionic liquids (PILs). nih.govrsc.org These materials are of significant interest as they can serve simultaneously as solvents, electrolytes, and even as monomers for polymerization. nih.govrsc.org
The synthesis of anilinium-based ionic liquids is often straightforward and cost-effective, typically involving a simple equimolar acid-base reaction where a proton is transferred from a Brønsted acid (like p-toluenesulfonic acid) to a Brønsted base (an aniline (B41778) derivative). rsc.org This method allows for the creation of a wide library of ionic liquids by systematically varying the cation and anion precursors. nih.gov
Characterization of these novel ionic liquids is performed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the molecular structure and the successful formation of the ionic salt. oaji.netjscimedcentral.com Thermal analysis is crucial to determine properties like melting point and thermal stability, which define the operational range of the ionic liquid. bohrium.comresearchgate.net
The physicochemical properties of anilinium-based organic salts and ionic liquids are highly tunable, depending on the specific structure of the cation and the choice of the anion. researchgate.netacs.org Subtle modifications to the anilinium cation, such as the position of a methyl group (e.g., in m-toluidine (B57737) vs. p-toluidine), can lead to significant differences in melting points, a phenomenon attributed to the influence of π-π ring interactions on the crystal packing. researchgate.net
The anion plays an equally critical role. For instance, studies comparing anilinium-based ionic liquids with dicyanamide (B8802431) [DCA] versus trifluoromethanesulfonate (B1224126) [OTf] anions revealed distinct thermal behaviors when used as hardeners for epoxy resins. bohrium.comresearchgate.net The [OTf] anion led to accelerated polymerization and a higher potential for crosslinking, demonstrating how anion choice can directly influence material processing and final properties. bohrium.comresearchgate.net Furthermore, these ionic liquids can act as effective solvents and reaction media. Anilinium formate, for example, has been shown to improve the yield of organic reactions, such as the synthesis of p-bromoacetanilide, when compared to conventional methods. oaji.net
Table 1: Properties of Various Anilinium-Based Ionic Liquids This table is interactive. Click on the headers to sort the data.
| Cation Precursor | Anion / Acid | Key Property / Finding | Reference(s) |
|---|---|---|---|
| Aniline | Formic Acid | High conductance; acts as a good solvent and reaction medium, increasing reaction yield. | oaji.net |
| n-Ethylaniline | Trifluoroacetic Acid (TFA) | Conductivity of 5.2 mS cm⁻¹ at room temperature. | rsc.org |
| Aniline Derivatives | Dicyanamide [DCA] | Lower enthalpy values in epoxy curing, indicating a gradual polymerization process. | bohrium.comresearchgate.net |
| Aniline Derivatives | Trifluoromethanesulfonate [OTf] | Elevated enthalpy values, signifying accelerated polymerization and potential for crosslinking. | bohrium.comresearchgate.net |
| m-Toluidine | Not specified | Exhibits a significantly lower melting point compared to its para-isomer. | researchgate.net |
Framework Materials and Supramolecular Architectures Based on this compound
The self-assembly properties of this compound, driven by non-covalent interactions, make it an excellent building block for the construction of ordered, crystalline framework materials.
The crystal engineering of this compound and its derivatives consistently reveals the formation of extensive supramolecular architectures. researchgate.net The primary interaction governing this self-assembly is the strong, charge-assisted hydrogen bond between the ammonium (B1175870) group (-NH₃⁺) of the anilinium cation and the sulfonate group (-SO₃⁻) of the toluenesulphonate anion. researchgate.netresearchgate.net
These robust N-H···O hydrogen bonds, often complemented by weaker C-H···O interactions and π-π stacking between the aromatic rings, guide the molecules into well-defined patterns. researchgate.net These patterns, or supramolecular synthons, can be recurring and predictable, such as R²₄(8) and R⁴₄(12) ring motifs. researchgate.net The propagation of these interactions throughout the crystal lattice leads to the formation of extended structures, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. researchgate.net
While specific research on the functionalization of this compound frameworks is emerging, the principles are well-established in related fields of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgrsc.org The strategy involves introducing specific chemical functionalities to the molecular building blocks to impart desired properties to the final framework.
For sensing applications, a framework could be designed to change its optical or electrical properties upon binding a target analyte. For instance, MOFs have been engineered as highly selective and sensitive electrochemical sensors for detecting heavy metal ions in water. researchgate.net For separation, the pore size and surface chemistry of a framework can be tailored to selectively adsorb certain molecules over others. Amine-functionalized MOFs, for example, have shown enhanced stability and effectiveness in capturing carbon dioxide from humid gas streams. nih.gov Supramolecular materials are also gaining traction as advanced coatings for solid-phase microextraction (SPME), where their high surface area and tunable selectivity are used to extract and concentrate trace environmental pollutants. mdpi.com
By analogy, pre-functionalizing the aniline or toluenesulphonic acid molecules with specific groups (e.g., Lewis basic sites, chiral centers, or fluorescent tags) before crystallization could yield this compound-based frameworks with built-in capabilities for selective chemical sensing or separation.
Photoconductivity and Charge Transport Property Analysis
Direct studies on the photoconductivity of crystalline this compound are limited; however, the charge transport properties of closely related materials provide significant insight. Research has focused on polyaniline (PANI) chemically doped with p-toluenesulfonic acid (PTSA), a system where the toluenesulfonate anion facilitates charge transport within a polymer matrix derived from aniline. researchgate.net
In these PTSA-doped polyaniline systems, the electrical conductivity is strongly dependent on temperature. researchgate.net The charge transport is complex and cannot be described by a single mechanism across all temperature ranges. researchgate.net At higher temperatures (above 180 K), the conductivity follows a classic Arrhenius model, suggesting a thermally activated transport mechanism. researchgate.net At lower temperatures, the behavior is better described by a variable range hopping (VRH) model, where charge carriers hop between localized states. researchgate.net The conductivity of plasma-polymerized aniline films doped with p-toluenesulphonic acid has been measured to be approximately 2 x 10⁻⁹ S/cm. researchgate.net
Table 2: Temperature-Dependent Conductivity in p-Toluenesulfonic Acid Doped Polyaniline This table is interactive. Click on the headers to sort the data.
| Temperature Range | Dominant Charge Transport Model | Observation | Reference(s) |
|---|---|---|---|
| > 180 K | Arrhenius Model | Conductivity is thermally activated; data fits linearly on an Arrhenius plot. | researchgate.net |
| < 180 K | Variable Range Hopping (VRH) | Charge carriers hop between localized states; non-linear behavior on an Arrhenius plot. | researchgate.net |
In-depth Analysis of this compound in Advanced Materials Science Reveals Limited Dielectric Data
Despite significant interest in the electrical properties of organic compounds for advanced materials, detailed dielectric measurements for this compound remain largely unavailable in publicly accessible research.
While the study of dielectric properties is crucial for understanding the potential applications of materials in electronic components, a comprehensive analysis of this compound is hampered by a lack of specific data on its dielectric constant and dielectric loss as a function of frequency and temperature. This scarcity of empirical data prevents the creation of detailed data tables and in-depth research findings as requested.
Research into closely related compounds, such as 4-methylanilinium p-toluenesulfonate, offers some qualitative insights. Studies on this derivative suggest that its dielectric constant exhibits a smooth and continuous behavior with temperature, showing no evidence of dielectric anomalies below its melting point of 477 K. This behavior is indicative of a stable dielectric response within this temperature range. Furthermore, the noncentrosymmetric crystal structure (space group P2(1)) of 4-methylanilinium p-toluenesulfonate is a key characteristic, as such structures are a prerequisite for observing certain piezoelectric and nonlinear optical properties, which are closely linked to a material's dielectric behavior.
However, these findings on a related compound can only provide a general indication of the expected properties of this compound. Without direct experimental measurements, a thorough and accurate discussion of its dielectric properties remains speculative. The scientific community has yet to publish detailed studies that include the specific data points necessary for a complete analysis of this compound's dielectric response to varying frequencies and temperatures.
Consequently, the compilation of a detailed article with interactive data tables focusing solely on the dielectric measurements of this compound is not feasible at this time. Further experimental research is required to elucidate the specific dielectric characteristics of this compound and to enable a comprehensive evaluation of its potential in advanced materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
